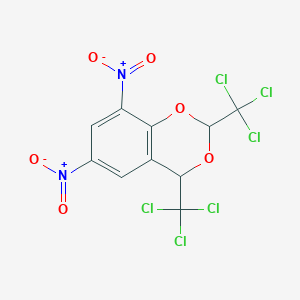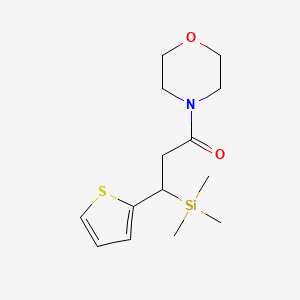
1-Phenyl-1-prop-2-ynylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-propargylphenylhydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a propargyl group attached to the nitrogen atom of phenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-propargylphenylhydrazine typically involves the reaction of phenylhydrazine with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for N1-propargylphenylhydrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: N1-propargylphenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield propargylphenylhydrazine oxides, while reduction could produce simpler hydrazine derivatives.
Scientific Research Applications
N1-propargylphenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1-propargylphenylhydrazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Phenylhydrazine: Lacks the propargyl group but shares the hydrazine core structure.
Propargylamine: Contains the propargyl group but lacks the phenylhydrazine moiety.
N1-phenylhydrazine derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness: N1-propargylphenylhydrazine is unique due to the presence of both the propargyl and phenylhydrazine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.
Properties
CAS No. |
61944-48-7 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-phenyl-1-prop-2-ynylhydrazine |
InChI |
InChI=1S/C9H10N2/c1-2-8-11(10)9-6-4-3-5-7-9/h1,3-7H,8,10H2 |
InChI Key |
GFNHKBZYMVVNON-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14559078.png)
![{[(Cyclopent-1-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14559097.png)
![(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide](/img/structure/B14559108.png)

![[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14559117.png)




![S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate](/img/structure/B14559142.png)



